tert-Butyl benzoate tert-Butyl benzoate Tert-butyl benzoate is a benzoate ester obtained by the formal condensation of benzoic acid with tert-butanol. It is a benzoate ester and a tert-butyl ester. It derives from a benzoic acid.
Brand Name: Vulcanchem
CAS No.: 774-65-2
VCID: VC1707988
InChI: InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=CC=C1
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

tert-Butyl benzoate

CAS No.: 774-65-2

Cat. No.: VC1707988

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl benzoate - 774-65-2

Specification

CAS No. 774-65-2
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name tert-butyl benzoate
Standard InChI InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Standard InChI Key LYDRKKWPKKEMNZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)C1=CC=CC=C1

Introduction

Physical and Chemical Properties

tert-Butyl benzoate possesses distinct physical and chemical properties that influence its behavior in chemical reactions and determine its applications. Based on available data, the key properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
CAS Number774-65-2
Physical StateLiquid at room temperature
Chemical ClassificationBenzoate ester, tert-butyl ester
Functional RelationshipRelated to benzoic acid

From a chemical perspective, tert-Butyl benzoate features an ester functional group that connects the benzoic acid moiety to the tert-butyl alcohol component. The tert-butyl group provides steric hindrance that affects the reactivity of the ester linkage, making it more resistant to certain nucleophilic attacks compared to primary or secondary alkyl benzoates .

Structural Characteristics

Molecular Structure

The structure of tert-Butyl benzoate consists of a benzoyl group connected to a tert-butyl group through an ester linkage. The benzoyl portion contains a phenyl ring attached to a carbonyl group, while the tert-butyl group features three methyl groups attached to a central carbon atom that forms the ester bond with the carbonyl oxygen .

Chemical Identifiers

The compound can be uniquely identified through several chemical notations:

Identifier TypeValue
IUPAC Nametert-butyl benzoate
InChIInChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyLYDRKKWPKKEMNZ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)C1=CC=CC=C1

Synthesis and Manufacturing

Traditional Synthesis Methods

tert-Butyl benzoate is typically synthesized through esterification reactions between benzoic acid and tert-butanol. This process generally requires acidic catalysts to facilitate the condensation reaction, with the removal of water to drive the equilibrium toward the ester product.

While the search results don't provide specific procedures for the synthesis of tert-Butyl benzoate, it can be inferred from related chemistry that common methods would include:

  • Fischer esterification using benzoic acid and tert-butanol with an acid catalyst

  • Reaction of benzoyl chloride with tert-butanol in the presence of a base

  • Transesterification of methyl or ethyl benzoate with tert-butanol

Industrial Production Considerations

Although the search results don't detail specific industrial processes for tert-Butyl benzoate, information about related compounds suggests that industrial synthesis would likely involve optimized reaction conditions to improve yield and purity. Search result describes a process for tert-butyl peroxybenzoate, which involves esterification, synthesis, and condensation steps, though this is a different compound with peroxide functionality .

Chemical Reactions and Applications

Ester Cleavage Reactions

Research has suggested that the mechanism of this cleavage involves B(AC)2 ester cleavage facilitated by adventitious, NaH-derived NaOH, rather than the previously proposed E2 elimination of isobutylene by DMF-derived NaNMe2 .

Improved Cleavage Method

Significant research advancement has been made in developing safer alternatives to the Schmidt procedure. A study found that powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) provides a significantly safer and simpler alternative that effectively cleaves tert-butyl benzoates at ambient temperature with excellent yields ranging from 94-99% .

Cleavage MethodReagentsConditionsYield (%)Safety Profile
Schmidt ProcedureNaH in DMFHazardous conditionsNot specifiedPoor
Improved MethodPowdered KOH in THFAmbient temperature94-99Significantly safer

This improved method represents an important development for organic synthesis applications where tert-butyl benzoate deprotection is required .

Applications in Organic Synthesis

tert-Butyl benzoate serves several important functions in organic synthesis:

Protecting Group Chemistry

The tert-butyl ester functionality acts as a protecting group for carboxylic acids in multi-step organic syntheses. The relative stability of the tert-butyl group under various reaction conditions, combined with its selective cleavage methods, makes it valuable in complex molecule synthesis where temporary protection of the carboxylic acid functionality is needed.

Synthetic Intermediate

In organic synthesis pathways, tert-Butyl benzoate can serve as a useful intermediate, providing a protected form of benzoic acid that can be selectively deprotected at an appropriate stage in the synthesis. This controlled reactivity is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where selective transformations are essential.

Research Findings

Research on tert-Butyl benzoate has primarily focused on improving its synthetic utility and understanding its chemical behavior in various reaction conditions.

A significant research finding relates to the mechanism of cleavage reactions. As mentioned in search result , researchers have challenged the previously accepted mechanism for tert-butyl benzoate cleavage with NaH in DMF. The study suggests that the reaction proceeds through a different pathway than previously thought, involving B(AC)2 ester cleavage rather than an E2 elimination process .

This mechanistic insight has led to the development of improved procedures, such as the KOH in THF method, which provides a safer alternative with excellent yields. This advancement is particularly important for laboratory-scale applications where safety considerations are paramount .

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